6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c15-12-2-1-10(9-18-12)14(21)17-8-5-13(20)19-11-3-6-16-7-4-11/h1-4,6-7,9H,5,8H2,(H,17,21)(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXLPYJEONVBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCC(=O)NC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide typically involves the reaction of fluorinated pyridine derivatives with appropriate amines and carboxylic acids. One common method includes the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its reactivity allows for various chemical transformations, making it valuable in the development of novel materials and pharmaceuticals.
Biology
Research has indicated potential biological activities for this compound, particularly in antimicrobial and anticancer applications. The presence of the fluorine atom may enhance its interaction with biological targets, leading to increased efficacy against specific pathogens or cancer cells.
Medicine
The compound is under investigation for its therapeutic potential due to its enhanced stability and bioavailability. Its mechanism of action involves interactions with specific molecular targets, which may include enzymes or receptors associated with disease pathways. Studies are ongoing to explore its effectiveness in treating conditions such as cancer and inflammatory diseases.
Industry
In industrial applications, this compound is utilized in the development of advanced materials and agrochemicals. Its unique properties make it suitable for formulating products that require enhanced performance characteristics.
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound was shown to inhibit cell proliferation through apoptosis induction, making it a candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Properties
Research focusing on the antimicrobial efficacy of this compound indicated promising results against several bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, highlighting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins, leading to increased efficacy. The exact pathways and targets depend on the specific application and are often studied using molecular docking and biochemical assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with fluorinated arylcarboxamide derivatives developed for melanoma imaging. A key analogue is [18F]-6-fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide ([18F]MEL050 or [18F]ICF01006). Below is a comparative analysis:
Key Differences and Implications
Side Chain Design: The 3-oxo-3-(pyridin-4-ylamino)propyl group in the target compound may improve target selectivity via hydrogen bonding or aromatic stacking with receptors. The tertiary amine in [18F]MEL050 could influence pharmacokinetics (e.g., faster renal clearance), whereas the amide and pyridinyl groups in the target compound might prolong systemic circulation.
Functional Performance: [18F]MEL050 demonstrated robust preclinical efficacy in melanoma models, attributed to its optimal balance of lipophilicity and fluorine-18 radiolabeling .
Synthetic and Analytical Considerations: Both compounds likely required crystallographic validation (e.g., via SHELXL or SIR97 ) for structural confirmation.
Biological Activity
6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide is a fluorinated pyridine derivative with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the presence of a fluorine atom and a pyridine core, contribute to its stability and bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has a molecular formula of C14H13FN4O2 and a molecular weight of 288.28 g/mol. The inclusion of fluorine enhances its metabolic stability and bioavailability, making it an attractive candidate for drug development .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom increases the compound's binding affinity to proteins, which can enhance its efficacy in various biological systems. Studies employing molecular docking techniques have provided insights into its potential interactions with target proteins involved in disease pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
The compound's broad-spectrum antibacterial activity suggests potential applications in treating infections caused by resistant strains .
Anticancer Activity
In addition to antimicrobial effects, this compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved and the compound's efficacy compared to existing therapies .
Case Studies
- Study on Antibacterial Properties : A recent study evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated that modifications in the structure significantly influenced antibacterial potency, with this compound demonstrating superior activity against S. aureus and E. coli compared to similar derivatives .
- Anticancer Research : In a study focusing on novel anticancer agents, researchers found that the compound exhibited IC50 values indicative of cytotoxicity against MDA-MB-436 breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What synthetic routes are reported for 6-fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide, and what are the critical intermediates?
- Methodology : The compound can be synthesized via a multi-step approach involving: (i) Amide coupling between pyridine-3-carboxylic acid derivatives and propan-1-amine intermediates. (ii) Fluorination at the 6-position of the pyridine ring using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions .
- Key intermediates : 6-Fluoropyridine-3-carboxylic acid and N-(3-aminopropyl)pyridin-4-amine.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended for isolating intermediates .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Analytical workflow :
- NMR : H and C NMR to verify proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, amide protons at δ 6.5–7.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H] ~331.12).
- X-ray crystallography : Single-crystal analysis to resolve bond angles and confirm the planar geometry of the pyridine-amide core .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Soluble in DMSO (>10 mM), moderately soluble in methanol, and poorly soluble in water.
- Stability : Stable at −20°C for >6 months in anhydrous DMSO. Degradation occurs at >40°C in aqueous buffers (pH 7.4) within 72 hours, as monitored by HPLC .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and target binding?
- Methodology :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., p38 MAPK) based on structural analogs like SB-202190 (IC ~50 nM) .
- Validation : Compare computational predictions with in vitro kinase inhibition assays (e.g., fluorescence polarization).
Q. What strategies resolve discrepancies in reported IC values across different assay systems?
- Case study : If IC varies between cell-free (e.g., 10 nM) and cell-based assays (e.g., 500 nM):
- Possible factors : Membrane permeability differences, off-target effects, or metabolic instability.
- Mitigation : Use isotopic labeling (C or H) to track cellular uptake and LC-MS/MS to quantify intracellular concentrations .
Q. How does modifying the pyridin-4-ylamino substituent impact pharmacological activity?
- SAR analysis :
- Replace pyridin-4-yl with pyridin-3-yl: Reduced activity (ΔpIC = −1.2), likely due to altered hydrogen bonding with kinase ATP pockets.
- Introduce electron-withdrawing groups (e.g., CF): Enhances potency (pIC +0.8) by improving target affinity .
- Experimental validation : Synthesize analogs via reductive amination and test in kinase inhibition panels.
Q. What in vitro and in vivo models are appropriate for evaluating its anti-inflammatory potential?
- In vitro : LPS-stimulated RAW 264.7 macrophages (measure TNF-α/IL-6 via ELISA).
- In vivo : Murine collagen-induced arthritis model; administer 10 mg/kg orally daily for 14 days. Monitor joint swelling and cytokine levels .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
